Methyl 4-amino-2,3,5,6-tetrafluorobenzoate
Overview
Description
“Methyl 4-amino-2,3,5,6-tetrafluorobenzoate” is a compound with the CAS Number: 715-37-7 . It has a molecular weight of 223.13 and its molecular formula is C8H5F4NO2 . It is a colorless to light yellow solid with a benzoic acid-like odor .
Synthesis Analysis
The synthesis of “Methyl 4-amino-2,3,5,6-tetrafluorobenzoate” can be achieved through various methods. A commonly used method involves reacting 2,3,5,6-tetrafluorobenzoic acid methyl ester with aminophenol in an appropriate solvent .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5F4NO2/c1-15-8(14)2-3(9)5(11)7(13)6(12)4(2)10/h13H2,1H3 . This indicates the connectivity and hydrogen count of its atoms.Physical And Chemical Properties Analysis
“Methyl 4-amino-2,3,5,6-tetrafluorobenzoate” has a predicted density of 1.523±0.06 g/cm3 . Its melting point is 116.5 °C and its predicted boiling point is 313.5±42.0 °C .Scientific Research Applications
Synthesis and Characterization
- Development of Fluorinated Compounds : Fluorinated compounds like 2-(4-amino-3-substituted-phenyl)benzothiazoles have been synthesized and evaluated for their potent cytotoxic properties against various cancer cell lines, showcasing the significance of fluorine atoms in enhancing biological activity (Hutchinson et al., 2001).
- Polymer Synthesis : Novel aromatic polyimides were synthesized from diamines and anhydrides, demonstrating the application of such methods in creating materials with high thermal stability and solubility in organic solvents, useful in electronic and aerospace industries (Butt et al., 2005).
Biological and Medicinal Applications
- Antitumor Properties : The research has shown the development of compounds with selective antitumor properties, such as 2-(4-aminophenyl)benzothiazoles, which exhibit significant cytotoxicity against breast cancer cell lines. This highlights the potential of fluorinated compounds in cancer therapy (Bradshaw et al., 2002).
- Drug Delivery Systems : Functionalized polymersomes have been designed for targeted drug delivery, demonstrating the versatility of synthesized compounds in creating biocompatible surfaces for specific cellular targeting, important for improving therapeutic efficacy and reducing side effects (Egli et al., 2011).
Safety And Hazards
The safety information for “Methyl 4-amino-2,3,5,6-tetrafluorobenzoate” is limited . It may cause irritation and damage to the skin, eyes, and respiratory tract . When handling this compound, protective gloves, glasses, and masks should be worn . It should be kept away from flammable substances or strong oxidizers to prevent fire or explosion .
Future Directions
The future directions for “Methyl 4-amino-2,3,5,6-tetrafluorobenzoate” could involve its continued use in the synthesis of complex organic molecules and the modification of various substrates through click chemistry . Its role in facilitating the creation of covalent bonds between diverse molecular entities is highly valued in materials science and bioconjugation techniques .
properties
IUPAC Name |
methyl 4-amino-2,3,5,6-tetrafluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c1-15-8(14)2-3(9)5(11)7(13)6(12)4(2)10/h13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJAHQQDVVZPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1F)F)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382094 | |
Record name | Methyl 4-amino-2,3,5,6-tetrafluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-2,3,5,6-tetrafluorobenzoate | |
CAS RN |
715-37-7 | |
Record name | Methyl 4-amino-2,3,5,6-tetrafluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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